Etilefrine, (R)-

Description

BenchChem offers high-quality Etilefrine, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Etilefrine, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

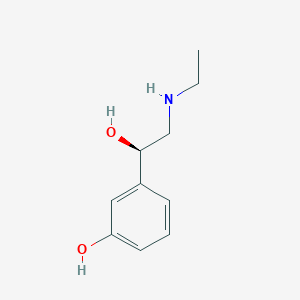

Properties

CAS No. |

2259-99-6 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/t10-/m0/s1 |

InChI Key |

SQVIAVUSQAWMKL-JTQLQIEISA-N |

Isomeric SMILES |

CCNC[C@@H](C1=CC(=CC=C1)O)O |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Etilefrine: A Technical Deep Dive into its Adrenergic Receptor Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Etilefrine is a direct-acting sympathomimetic amine that exerts its pharmacological effects through stereoselective interaction with adrenergic receptors. This technical guide provides an in-depth analysis of the mechanism of action of the (R)-enantiomer of etilefrine, focusing on its engagement with α1 and β1 adrenergic receptors. While quantitative data specifically for the (R)-enantiomer is limited in publicly available literature, this document synthesizes the known pharmacology of etilefrine, highlighting the superior efficacy of the (R)-enantiomer, and details the downstream signaling cascades initiated upon receptor activation. Furthermore, it provides comprehensive experimental protocols for the characterization of (R)-Etilefrine's interaction with adrenergic receptors, enabling further research and drug development efforts in this area.

Introduction

Etilefrine is a sympathomimetic agent historically used in the management of hypotension. It is a chiral molecule, existing as (R)- and (S)-enantiomers. Pharmacological activity predominantly resides in the (R)-(-)-enantiomer, which is known to be more effective.[1] This guide will focus on the mechanism of action of this specific stereoisomer. (R)-Etilefrine's therapeutic effects are primarily mediated through its agonist activity at α1 and β1 adrenergic receptors.[2][3] Activation of these receptors leads to a cascade of intracellular events, ultimately resulting in increased blood pressure.

Interaction with Adrenergic Receptors

(R)-Etilefrine exhibits a selective affinity for α1 and β1 adrenergic receptors, with some activity also reported at β2 receptors.[2][4]

α1-Adrenergic Receptor Agonism

(R)-Etilefrine binds to and activates α1-adrenergic receptors located on vascular smooth muscle cells.[2] This interaction initiates a signaling cascade through the Gq protein pathway.

β1-Adrenergic Receptor Agonism

Concurrently, (R)-Etilefrine acts as an agonist at β1-adrenergic receptors, which are predominantly expressed in cardiac tissue.[2] This interaction activates the Gs protein signaling pathway.

Quantitative Pharmacological Data

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | α1 | Data not available | |

| β1 | Data not available | ||

| β2 | Data not available | ||

| Potency (EC50) | α1 | Data not available | |

| β1 | Data not available | ||

| β2 | Data not available | ||

| Efficacy (Intrinsic Activity) | α1 | Data not available | |

| β1 | Data not available | ||

| β2 | Data not available |

Downstream Signaling Pathways

The activation of α1 and β1 adrenergic receptors by (R)-Etilefrine triggers distinct downstream signaling cascades.

Gq Signaling Pathway (α1-Adrenergic Receptor)

Upon binding of (R)-Etilefrine to the α1-adrenergic receptor, the associated Gq protein is activated. This initiates a well-defined signaling pathway leading to an increase in intracellular calcium concentration.

Figure 1: (R)-Etilefrine-induced Gq signaling cascade.

Gs Signaling Pathway (β1-Adrenergic Receptor)

The binding of (R)-Etilefrine to the β1-adrenergic receptor leads to the activation of the Gs protein and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

Figure 2: (R)-Etilefrine-induced Gs signaling cascade.

AMPK/Akt Pathway Modulation

Some evidence suggests that etilefrine can modulate the AMPK/Akt pathway, leading to the phosphorylation of AMPKα and inhibition of Akt phosphorylation.[2] The precise mechanism by which this is linked to adrenergic receptor activation by (R)-Etilefrine requires further investigation.

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the interaction of (R)-Etilefrine with adrenergic receptors.

Chiral Separation of Etilefrine Enantiomers

To study the specific effects of (R)-Etilefrine, it is crucial to first separate it from its (S)-enantiomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.

Methodology:

-

Column: A chiral stationary phase column (e.g., polysaccharide-based or Pirkle-type) is selected.

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is used. The exact ratio is optimized for optimal separation. For basic compounds like etilefrine, a small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

-

Detection: UV detection at a wavelength where etilefrine absorbs is commonly employed.

-

Procedure: a. A solution of racemic etilefrine is prepared in the mobile phase. b. The solution is injected into the HPLC system. c. The enantiomers are separated based on their differential interaction with the CSP. d. The retention times of the (R)- and (S)-enantiomers are determined, and the separated enantiomers can be collected for further pharmacological studies.

Figure 3: Workflow for chiral separation of etilefrine.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of (R)-Etilefrine for different adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest are prepared.

-

Radioligand: A radiolabeled antagonist with known high affinity for the receptor (e.g., [3H]prazosin for α1 receptors, [3H]dihydroalprenolol for β receptors) is used.

-

Competition Assay: a. A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled (R)-Etilefrine. b. The mixture is incubated to allow binding to reach equilibrium. c. Bound and free radioligand are separated by rapid filtration. d. The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of (R)-Etilefrine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 4: Workflow for radioligand binding assay.

Functional Assays

Functional assays are essential to determine the potency (EC50) and efficacy (intrinsic activity) of (R)-Etilefrine as an agonist at different adrenergic receptor subtypes.

Methodology:

-

Cell Culture: Cells stably expressing the α1-adrenergic receptor subtype of interest are cultured.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The cells are stimulated with varying concentrations of (R)-Etilefrine.

-

Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: A dose-response curve is generated by plotting the change in fluorescence against the concentration of (R)-Etilefrine. The EC50 value is determined from this curve.

Figure 5: Workflow for intracellular calcium mobilization assay.

Methodology:

-

Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured.

-

Assay Preparation: The cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: The cells are stimulated with varying concentrations of (R)-Etilefrine.

-

Measurement: The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or BRET-based assays).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the concentration of (R)-Etilefrine. The EC50 value is determined from this curve.

Figure 6: Workflow for cAMP accumulation assay.

Conclusion

(R)-Etilefrine is a stereoselective adrenergic agonist with primary activity at α1 and β1 receptors. Its mechanism of action involves the activation of Gq and Gs protein-coupled signaling pathways, leading to increased intracellular calcium and cAMP, respectively. These second messengers mediate the physiological responses of vasoconstriction and increased cardiac output, which underlie its therapeutic use in hypotensive states. The provided experimental protocols offer a framework for the detailed characterization of the pharmacological properties of (R)-Etilefrine, which is essential for a comprehensive understanding of its mechanism of action and for the development of novel therapeutics targeting the adrenergic system. Further research is warranted to elucidate the precise quantitative pharmacology of the (R)-enantiomer and to fully understand its interaction with other signaling pathways such as the AMPK/Akt pathway.

References

- 1. [Asymmetrical synthesis of (R)(-) and (S)(+)-etilefrine by enantioselective hydrogenation and the effects of enantiomers in an animal experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. [Proof of beta-2-adrenergic activity of etilefrin (effortil) via aimed recording of its tocolytic action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-Etilefrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (R)-Etilefrine, the pharmacologically active stereoisomer. Etilefrine is a sympathomimetic amine used for treating orthostatic hypotension. The synthesis of the enantiomerically pure (R)-isomer is critical to maximizing therapeutic efficacy and minimizing potential side effects associated with the (S)-isomer. This document details the predominant synthetic strategy, experimental protocols, and the underlying catalytic mechanisms.

Core Synthetic Strategy: Asymmetric Transfer Hydrogenation

The most effective and widely documented method for the enantioselective synthesis of (R)-Etilefrine is the asymmetric transfer hydrogenation (ATH) of a prochiral α-amino ketone precursor. This strategy involves two main stages: the synthesis of the ketone precursor followed by the crucial asymmetric reduction step, which establishes the chiral center.

A common precursor is α-(N-benzyl-N-ethylamino)-3'-hydroxyacetophenone hydrochloride. The synthesis proceeds by reacting α-bromo-m-hydroxyacetophenone with N-ethylbenzylamine.[1] The resulting α-amino ketone is then reduced enantioselectively. The final step involves the removal of the N-benzyl protecting group, typically through catalytic hydrogenation, to yield (R)-Etilefrine.

The key to enantioselectivity lies in the use of a chiral transition metal catalyst, most notably a Ruthenium(II) complex. Catalysts of the Noyori-type, such as those employing a chiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand, are highly effective for this transformation.[2][3] These catalysts facilitate the transfer of hydrogen from a hydrogen donor, like a formic acid/triethylamine mixture or isopropanol, to the ketone with high stereocontrol.[4]

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of (R)-Etilefrine, based on established procedures for similar substrates.

Step 1: Synthesis of α-(N-benzyl-N-ethylamino)-3'-hydroxyacetophenone hydrochloride

This protocol is adapted from a patented synthesis route for the Etilefrine precursor.[1]

-

Reaction Setup: To a solution of α-bromo-m-hydroxyacetophenone (1 mole equivalent) in a suitable solvent (e.g., acetone, acetonitrile), N-ethylbenzylamine (1.1 mole equivalents) is added at a controlled temperature of 10-20°C.

-

Reaction: The mixture is stirred and maintained at this temperature for 3-6 hours.

-

Work-up and Isolation: Following the reaction period, a solution of hydrochloric acid is added to adjust the pH to 0.5-1.5. The mixture is then cooled to below 10°C to induce precipitation of the product.

-

Purification: The resulting solid, α-(N-benzyl-N-ethylamino)-3'-hydroxyacetophenone hydrochloride, is isolated by filtration, washed with a cold solvent, and dried.

Step 2: Asymmetric Transfer Hydrogenation to (R)-N-benzyl-Etilefrine

This representative protocol is based on the well-established Noyori-type asymmetric transfer hydrogenation of aromatic ketones.[3][4]

-

Catalyst Preparation: A chiral Ruthenium catalyst, such as [RuCl((R,R)-TsDPEN)(p-cymene)], is used.

-

Reaction Setup: In an inert atmosphere (Nitrogen or Argon), a degassed solution of α-(N-benzyl-N-ethylamino)-3'-hydroxyacetophenone hydrochloride (1 mole equivalent) in a mixture of formic acid and triethylamine (5:2 molar ratio) is prepared.

-

Catalysis: The Ruthenium catalyst is added to the solution with a substrate-to-catalyst (S/C) ratio typically ranging from 200:1 to 1000:1.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, usually between 25-40°C, for 12-24 hours or until completion is confirmed by TLC or HPLC.

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield crude (R)-N-benzyl-Etilefrine.

Step 3: Debenzylation to (R)-Etilefrine

-

Hydrogenation: The crude (R)-N-benzyl-Etilefrine is dissolved in an alcohol solvent (e.g., methanol, ethanol). A palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is added.

-

Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred until the deprotection is complete.

-

Isolation and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting (R)-Etilefrine can be further purified by crystallization, often as the hydrochloride salt.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key asymmetric transfer hydrogenation step. The values are representative of Noyori-type reductions of similar α-amino ketones.

| Parameter | Value | Reference |

| Substrate | α-(N-benzyl-N-ethylamino)-3'-hydroxyacetophenone | General Substrate Class |

| Catalyst | [RuCl((R,R)-TsDPEN)(p-cymene)] | [3][4] |

| Substrate/Catalyst Ratio | 200:1 - 1000:1 | [5] |

| Hydrogen Source | HCOOH / Triethylamine (5:2) | [2] |

| Solvent | Formic Acid / Triethylamine | [2] |

| Temperature | 25 - 40 °C | [1] |

| Reaction Time | 12 - 24 hours | [1] |

| Typical Yield | > 90% | [6] |

| Typical Enantiomeric Excess (e.e.) | > 95% | [6] |

Visualizations

Synthetic Workflow

The overall synthetic pathway from the starting materials to the final active pharmaceutical ingredient is depicted below.

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The mechanism of the Noyori-type asymmetric transfer hydrogenation is a well-established catalytic cycle. The key steps involve the formation of a ruthenium hydride species, which then delivers a hydride and a proton to the ketone substrate within a chiral pocket, thereby directing the stereochemistry of the product.

References

- 1. CN101921198A - Preparation method of etilefrine hydrochloride - Google Patents [patents.google.com]

- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Investigation of the Asymmetric Hydrogenation of Benzylphenylephrone in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of (R)-Etilefrine Hydrochloride

Disclaimer: Limited publicly available data exists for the specific pharmacological profile of the (R)-enantiomer of Etilefrine hydrochloride. The following guide is based on the available information for racemic Etilefrine hydrochloride and general principles of adrenergic pharmacology. It is intended for researchers, scientists, and drug development professionals.

Introduction

Etilefrine hydrochloride is a sympathomimetic amine utilized clinically for the management of hypotension, particularly orthostatic hypotension.[1][2] It functions by stimulating the sympathetic nervous system, mimicking the effects of endogenous catecholamines.[2] Etilefrine is a chiral molecule, and this guide focuses on the pharmacological properties of its (R)-enantiomer. However, due to a scarcity of specific data for the individual enantiomers, much of the available information pertains to the racemic mixture. It is well-established that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties.[3][4]

Mechanism of Action

Etilefrine is a direct-acting sympathomimetic agent with agonist activity at both α- and β-adrenergic receptors.[1][5] Its therapeutic effects in treating hypotension are primarily attributed to its selective agonist actions on α1- and β1-adrenergic receptors.[2][6]

-

α1-Adrenergic Receptor Agonism: Stimulation of α1-adrenergic receptors, located on vascular smooth muscle cells, leads to vasoconstriction.[2][6] This increases peripheral vascular resistance, which in turn elevates blood pressure.[2]

-

β1-Adrenergic Receptor Agonism: Activation of β1-adrenergic receptors, predominantly found in the heart, results in positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[2][6] This leads to an increase in cardiac output, further contributing to the rise in blood pressure.[1]

Some in vitro studies suggest that etilefrine has a much higher affinity for β1-adrenergic receptors than for β2-adrenoreceptors.[5]

Signaling Pathways

The activation of α1 and β1-adrenergic receptors by (R)-Etilefrine initiates distinct intracellular signaling cascades:

References

- 1. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]

- 3. "Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergi" by Reza Mehvar and Dion R. Brocks [digitalcommons.chapman.edu]

- 4. stereochemistry - Effect of enatiomers in pharmaceuticals - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Etilefrine - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

(R)-Etilefrine chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of (R)-Etilefrine

Introduction

(R)-Etilefrine is the levorotatory enantiomer of etilefrine, a sympathomimetic amine utilized for its pressor effects in the management of orthostatic hypotension. As a direct-acting adrenergic agonist, its pharmacological activity is intrinsically linked to its specific chemical structure and physicochemical properties. This document provides a detailed overview of the core chemical characteristics of (R)-Etilefrine, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

The physicochemical properties of (R)-Etilefrine are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with adrenergic receptors. A summary of these properties is presented below.

| Property | Value | Source |

| IUPAC Name | 3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2][3][4][5] |

| Molecular Weight | 181.23 g/mol | [1] |

| Melting Point | 147-148 °C | [6] |

| Boiling Point | 314.35 °C (estimated) | [6] |

| Water Solubility | 13.8 mg/mL (predicted) | [7] |

| pKa (Strongest Acidic) | 9.1 (predicted) | [7] |

| pKa (Strongest Basic) | 9.73 (predicted) | [7] |

| logP | 0.1 (predicted) | [1][6] |

Chemical Structure

(R)-Etilefrine, with the chemical formula C₁₀H₁₅NO₂, is a substituted phenethylamine.[1][3] Its structure consists of a central ethylamine chain attached to a phenol group at the meta position. The key structural features include:

-

Aromatic Ring: A benzene ring with a hydroxyl group at the 3-position (meta-hydroxyl group).

-

Chiral Center: A stereogenic center at the β-carbon atom of the ethylamine side chain, which bears a hydroxyl group. The "(R)" designation specifies the absolute configuration at this chiral center.

-

Amine Group: A secondary amine with an ethyl substituent.

The specific stereochemistry of the (R)-enantiomer is critical for its biological activity and receptor binding affinity.

Caption: 2D structure of (R)-Etilefrine.

Signaling Pathway

Etilefrine functions as a direct-acting agonist at α₁ and β₁ adrenergic receptors.[7][8][9] This dual agonism results in a coordinated cardiovascular response.

-

α₁-Adrenergic Receptor Activation: Stimulation of α₁-receptors, primarily located on vascular smooth muscle, activates the Gq signaling cascade. This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction, which increases peripheral resistance and blood pressure.[9]

-

β₁-Adrenergic Receptor Activation: Activation of β₁-receptors in the heart stimulates the Gs signaling pathway. This results in the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), leading to phosphorylation of calcium channels and other key proteins. The net effects are increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect), which together increase cardiac output.[8][9]

References

- 1. Etilefrine, (R)- | C10H15NO2 | CID 1715117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. etilefrine [drugcentral.org]

- 3. Etilefrine - Wikipedia [en.wikipedia.org]

- 4. GSRS [precision.fda.gov]

- 5. Etilefrine [webbook.nist.gov]

- 6. Etilefrine|lookchem [lookchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]

In Vitro Profile of (R)-Etilefrine on Cardiac Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Etilefrine is a sympathomimetic amine that primarily acts as an agonist at α1 and β1 adrenergic receptors. This dual agonism translates to significant effects on cardiac tissue, namely an increase in the force of contraction (positive inotropy) and an increase in heart rate (positive chronotropy). In vitro studies are crucial for elucidating the precise mechanisms and quantifying the effects of (R)-Etilefrine on the heart muscle, independent of systemic physiological responses. This guide provides an in-depth overview of the in vitro pharmacology of (R)-Etilefrine, focusing on its effects on cardiac contractility and electrophysiology. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Effects of (R)-Etilefrine on Cardiac Tissue

In isolated cardiac preparations, (R)-Etilefrine has been demonstrated to induce dose-dependent positive chronotropic and inotropic effects[1]. These effects are primarily mediated through its action as a highly selective β1-adrenoceptor agonist[1]. Studies on isolated, blood-perfused dog atrial and ventricular preparations have shown that intra-arterial injection of (R)-Etilefrine leads to a significant increase in both sinus rate and contractile force[1].

Quantitative Analysis of In Vitro Efficacy

The positive inotropic and chronotropic effects of (R)-Etilefrine have been quantified in various in vitro models. A key study utilizing isolated dog right atrial and left ventricular preparations provides a comparative measure of its potency.

Table 1: Inotropic and Chronotropic Effects of (R)-Etilefrine in Isolated Dog Heart Preparations

| Parameter | Agonist | Potency Relative to Isoproterenol | Reference |

| Inotropic Effect (Contractile Force) | (R)-Etilefrine | ~100 times less potent | [1] |

| Chronotropic Effect (Heart Rate) | (R)-Etilefrine | ~100 times less potent | [1] |

Note: Specific EC50 and maximal response values were not explicitly provided in the available literature. The data reflects the relative potency as reported.

Signaling Pathways of (R)-Etilefrine in Cardiomyocytes

The cardiac effects of (R)-Etilefrine are initiated by its binding to β1 and α1-adrenergic receptors on the surface of cardiomyocytes. This binding triggers distinct intracellular signaling cascades that ultimately lead to increased contractility and heart rate.

β1-Adrenergic Receptor Signaling

Activation of β1-adrenergic receptors by (R)-Etilefrine primarily stimulates the Gs-protein pathway. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), a key enzyme that phosphorylates several target proteins within the cardiomyocyte to enhance contractility and heart rate.

Caption: β1-Adrenergic signaling cascade initiated by (R)-Etilefrine.

α1-Adrenergic Receptor Signaling

The α1-adrenergic effects of (R)-Etilefrine are mediated through the Gq-protein pathway. Activation of the α1-receptor leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC), both of which contribute to the positive inotropic effect.

Caption: α1-Adrenergic signaling cascade initiated by (R)-Etilefrine.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of in vitro findings. The following protocols are based on established techniques for studying the effects of pharmacological agents on isolated cardiac tissue.

Isolated Papillary Muscle Preparation for Inotropic Studies

This protocol is designed to measure the isometric contractile force of cardiac muscle in response to (R)-Etilefrine.

-

Tissue Preparation:

-

The heart is rapidly excised from a euthanized animal (e.g., rabbit, guinea pig) and placed in cold, oxygenated Krebs-Henseleit solution.

-

The right ventricle is opened, and a suitable papillary muscle is carefully dissected, keeping a portion of the ventricular wall and the chordae tendineae intact.

-

Silk sutures are tied to both ends of the muscle.

-

-

Experimental Setup:

-

The muscle is mounted vertically in a temperature-controlled organ bath (37°C) containing oxygenated Krebs-Henseleit solution.

-

One end is attached to a fixed hook, and the other to an isometric force transducer.

-

The muscle is electrically stimulated with platinum electrodes at a constant frequency (e.g., 1 Hz) with a voltage slightly above the threshold.

-

The muscle is stretched to the length at which it develops maximal tension (Lmax).

-

-

Data Acquisition:

-

The muscle is allowed to equilibrate for at least 60 minutes.

-

After a stable baseline contraction is achieved, (R)-Etilefrine is added to the organ bath in a cumulative concentration-response manner.

-

The isometric contractile force is recorded continuously.

-

Caption: Experimental workflow for inotropic studies on isolated papillary muscle.

Langendorff-Perfused Heart Preparation for Chronotropic and Inotropic Studies

This ex vivo model allows for the assessment of drug effects on the entire heart while maintaining its intrinsic electrical activity.

-

Heart Preparation:

-

The animal is heparinized and anesthetized. The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

-

The aorta is cannulated, and retrograde perfusion with oxygenated Krebs-Henseleit solution (37°C) is initiated.

-

-

Experimental Setup:

-

The perfused heart is suspended in a heated chamber.

-

A force transducer can be attached to the apex of the ventricle to measure contractility.

-

ECG electrodes are placed on the surface of the heart to record electrical activity and determine heart rate.

-

-

Data Acquisition:

-

The heart is allowed to stabilize for 20-30 minutes.

-

(R)-Etilefrine is infused into the perfusion line at increasing concentrations.

-

Heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure rise (+dP/dtmax) are continuously monitored.

-

Conclusion

In vitro studies of (R)-Etilefrine on cardiac tissue provide valuable insights into its direct effects on myocardial contractility and heart rate. The positive inotropic and chronotropic responses are primarily mediated by the activation of β1-adrenergic receptors, with a contribution from α1-adrenergic stimulation. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing the cardiac pharmacology of (R)-Etilefrine and similar sympathomimetic agents. Future research should focus on obtaining detailed dose-response data, including EC50 and maximal response values, across various species and in different models of cardiac disease to fully understand the therapeutic potential and safety profile of this compound.

References

Enantioselective Synthesis of (R)- and (S)-Etilefrine: A Technical Guide to Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of the adrenergic agonist etilefrine, with a core focus on asymmetric hydrogenation methodologies. This document details the synthesis of the precursor, the catalytic systems employed for enantioselective reduction, and the relevant pharmacological signaling pathways. All quantitative data are presented in structured tables, and experimental workflows and signaling pathways are visualized through diagrams to facilitate understanding and application in a research and development setting.

Introduction

Etilefrine is a sympathomimetic amine that functions as a direct α1 and β1 adrenergic receptor agonist, leading to vasoconstriction and increased cardiac output. It is clinically used to treat hypotension. The biological activity of etilefrine resides primarily in the (R)-enantiomer, which is reported to be significantly more potent than its (S)-counterpart. Consequently, the development of efficient stereoselective synthetic routes to obtain enantiomerically pure (R)- and (S)-etilefrine is of significant interest for pharmaceutical applications. Among the various synthetic strategies, asymmetric hydrogenation of a prochiral precursor represents a highly efficient and atom-economical approach.

Synthesis of the Etilefrine Precursor

The key precursor for the enantioselective synthesis of etilefrine is an N-protected α-amino ketone, typically N-benzyl-1-(3-hydroxyphenyl)-2-aminoethanone. The synthesis of this precursor can be achieved through a multi-step process starting from m-hydroxyacetophenone.

Experimental Protocol: Synthesis of N-benzyl-1-(3-hydroxyphenyl)-2-aminoethanone

-

Protection of the Phenolic Hydroxyl Group: m-Hydroxyacetophenone is first protected, for example, as a benzoate ester, by reacting it with benzoyl chloride in the presence of a base.

-

Bromination: The protected m-hydroxyacetophenone is then brominated at the α-position to yield α-bromo-m-(benzoyloxy)acetophenone.

-

Amination: The resulting α-bromo ketone is subsequently reacted with N-benzylethylamine to introduce the ethylamino side chain, affording N-benzyl-N-ethyl-2-amino-1-(3-benzoyloxyphenyl)ethanone.

-

Deprotection: Finally, the benzoyl protecting group is removed by hydrolysis under acidic conditions to yield the desired precursor, N-benzyl-1-(3-hydroxyphenyl)-2-(ethylamino)ethanone.

Enantioselective Hydrogenation

The pivotal step in the synthesis is the asymmetric hydrogenation of the carbonyl group of the N-protected α-amino ketone precursor. This reaction is typically catalyzed by chiral rhodium complexes, leading to the formation of the corresponding chiral amino alcohols, (R)- and (S)-N-benziletilefrine. Subsequent debenzylation affords the final (R)- and (S)-etilefrine products.

Catalytic Systems and Performance

The choice of the chiral ligand is critical for achieving high enantioselectivity. Chiral diphosphine ligands are commonly employed in conjunction with rhodium precursors. The table below summarizes the performance of different catalytic systems in the enantioselective hydrogenation of the N-benzylamino ketone precursor to etilefrine.

| Catalyst Precursor | Chiral Ligand | Product Enantiomer | Enantiomeric Excess (ee%) | Substrate/Catalyst Ratio (S/C) |

| [Rh(COD)Cl]₂ | (+)-BPPFOH | (S)-Etilefrine | 75 | Low |

| [Rh(COD)Cl]₂ | (-)-BPPFOH | (R)-Etilefrine | Not specified | Not specified |

| Rh-MCCPM | MCCPM | (R)-Etilefrine | 90 | 10,000 |

Data sourced from a 1984 study by Boehringer Ingelheim scientists. BPPFOH = 1-[1-(diphenylphosphino)ethyl]-1',2-bis(diphenylphosphino)ferrocene, MCCPM = (2R,4R)-N-(methoxycarbonyl)-4-(dicyclohexylphosphino)-2-(diphenylphosphino)pyrrolidine.

Experimental Protocol: Enantioselective Hydrogenation and Deprotection

The following is a general procedure based on the reported methodologies:

-

Catalyst Preparation: In an inert atmosphere glovebox, the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral diphosphine ligand (e.g., MCCPM) are dissolved in a degassed solvent such as methanol or ethanol.

-

Hydrogenation: The N-benzyl-1-(3-hydroxyphenyl)-2-(ethylamino)ethanone precursor is dissolved in the same solvent and added to the catalyst solution in a high-pressure autoclave. The reaction mixture is then subjected to hydrogen gas at a specified pressure and temperature until the reaction is complete.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or crystallization to yield the enantiomerically enriched N-benziletilefrine.

-

Debenzylation: The N-benzyl group is removed by catalytic transfer hydrogenation or hydrogenolysis (e.g., using palladium on carbon and a hydrogen source) to afford the final (R)- or (S)-etilefrine. The product is then typically converted to its hydrochloride salt for stability and ease of handling.

Visualization of Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis workflow and the pharmacological signaling pathway of etilefrine.

Caption: General workflow for the synthesis of (R)- and (S)-etilefrine.

Caption: Signaling pathway of etilefrine via α1 and β1 adrenergic receptors.

Conclusion

The enantioselective synthesis of (R)- and (S)-etilefrine via asymmetric hydrogenation of an N-protected α-amino ketone precursor is a highly effective and industrially viable method. The success of this approach hinges on the selection of an appropriate chiral rhodium-diphosphine catalyst to achieve high enantioselectivity. This guide provides the foundational knowledge, including precursor synthesis, catalytic data, and mechanistic insights, to aid researchers and drug development professionals in the synthesis and study of etilefrine enantiomers. Further optimization of reaction conditions and exploration of novel catalytic systems may lead to even more efficient and scalable synthetic processes.

An In-depth Technical Guide to the Mechanism of Action of Etilefrine on Alpha and Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a synthetic sympathomimetic amine utilized clinically for the management of hypotension.[1][2][3] Its therapeutic effect is derived from its direct agonist activity on the adrenergic receptor system. This technical guide delineates the mechanism of action of Etilefrine, focusing on its interaction with alpha (α) and beta (β)-adrenergic receptors. While Etilefrine is known to primarily target α1 and β1 receptors, evidence also suggests some activity at β2 receptors.[4][5] This document consolidates the current understanding of its pharmacodynamics, signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction

Etilefrine acts as a direct-acting sympathomimetic agent, mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine.[3] Its primary clinical indication is the treatment of hypotensive states, particularly orthostatic hypotension.[3][4] The pharmacological basis for its pressor effect lies in its ability to stimulate both α- and β-adrenergic receptors, leading to increased peripheral vascular resistance and enhanced cardiac output.[1][4]

Interaction with Adrenergic Receptors

Etilefrine exhibits a mixed α- and β-adrenergic agonist profile, with a pronounced selectivity for α1 and β1 receptors.[1][2][4]

Alpha-Adrenergic Receptor Activity

Etilefrine is an agonist at α1-adrenergic receptors located on vascular smooth muscle cells.[3][4] Activation of these receptors is a key component of its vasoconstrictor effect, leading to an increase in peripheral resistance and consequently, an elevation in blood pressure.[3][4]

Beta-Adrenergic Receptor Activity

Etilefrine also demonstrates significant agonist activity at β1-adrenergic receptors, which are predominantly located in the heart.[3][4] Stimulation of these receptors results in a positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effect, leading to an overall increase in cardiac output.[3][4] There is also evidence to suggest that Etilefrine possesses some β2-mimetic activity, which can contribute to vasodilation in certain vascular beds and other systemic effects.

Quantitative Pharmacological Data

Table 1: Etilefrine Binding Affinities at Adrenergic Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference |

| α1A | [3H]-Prazosin | Recombinant | Data not available | Data not available | |

| α1B | [3H]-Prazosin | Recombinant | Data not available | Data not available | |

| α1D | [3H]-Prazosin | Recombinant | Data not available | Data not available | |

| β1 | [125I]-Cyanopindolol | Recombinant | Data not available | Data not available | |

| β2 | [125I]-Cyanopindolol | Recombinant | Data not available | Data not available |

Table 2: Etilefrine Functional Potency and Efficacy at Adrenergic Receptors

| Receptor Subtype | Functional Assay | Tissue/Cell Line | EC50 (nM) | Intrinsic Activity (Compared to Isoproterenol/Phenylephrine) | Reference |

| α1 | Phosphoinositide Hydrolysis | Various | Data not available | Data not available | |

| β1 | cAMP Accumulation | Various | Data not available | Data not available | |

| β2 | cAMP Accumulation | Various | Data not available | Data not available |

Signaling Pathways

The physiological effects of Etilefrine are mediated through the activation of distinct intracellular signaling cascades coupled to α1 and β1-adrenergic receptors.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by Etilefrine initiates a signaling cascade through the Gq/11 family of G proteins.[6][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle contraction.[6]

β1-Adrenergic Receptor Signaling

Upon binding of Etilefrine to β1-adrenergic receptors, the receptor couples to the Gs family of G proteins.[8][9] This activation stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] cAMP acts as a second messenger and activates protein kinase A (PKA).[10] PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban in cardiac myocytes. This leads to an increased influx of Ca2+ and enhanced sarcoplasmic reticulum Ca2+ cycling, resulting in increased heart rate and contractility.[9]

Experimental Protocols

The characterization of Etilefrine's interaction with adrenergic receptors involves a variety of in vitro experimental techniques. The following sections outline the general methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of Etilefrine for different adrenergic receptor subtypes. These assays typically involve the use of cell membranes prepared from tissues or cultured cells expressing the receptor of interest.

5.1.1. General Protocol for Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize tissues or cells expressing the target adrenergic receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a specific radiolabeled antagonist (e.g., [3H]-Prazosin for α1 receptors, [125I]-Cyanopindolol for β receptors) and varying concentrations of unlabeled Etilefrine.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of Etilefrine that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining the potency (EC50) and efficacy of Etilefrine as an agonist at adrenergic receptors.

5.2.1. cAMP Accumulation Assay (for β-Adrenergic Receptors)

-

Cell Culture: Culture cells stably or transiently expressing the β-adrenergic receptor subtype of interest.

-

Stimulation: Treat the cells with varying concentrations of Etilefrine in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 value for cAMP accumulation.

5.2.2. Phosphoinositide Hydrolysis Assay (for α1-Adrenergic Receptors)

-

Cell Labeling: Culture cells expressing the α1-adrenergic receptor subtype and label them with [3H]-myo-inositol.

-

Stimulation: Stimulate the cells with various concentrations of Etilefrine in the presence of LiCl to inhibit inositol monophosphatase.

-

Extraction and Separation: Extract the water-soluble inositol phosphates and separate them using anion-exchange chromatography.

-

Quantification: Quantify the amount of [3H]-inositol phosphates produced by liquid scintillation counting.

-

Data Analysis: Generate a concentration-response curve and calculate the EC50 for phosphoinositide hydrolysis.

Conclusion

Etilefrine exerts its therapeutic effects as an antihypotensive agent through its direct agonist activity at α1 and β1-adrenergic receptors. Its action on α1 receptors leads to vasoconstriction and an increase in peripheral resistance, while its stimulation of β1 receptors enhances cardiac rate and contractility, thereby increasing cardiac output. The concerted action on both receptor subtypes results in a significant pressor response. While the qualitative mechanism of action is well-established, a notable gap exists in the public domain regarding specific quantitative data on Etilefrine's binding affinities and functional potencies at the various adrenergic receptor subtypes. Further research employing the standardized experimental protocols outlined in this guide is necessary to fully characterize the pharmacological profile of Etilefrine and to provide a more comprehensive understanding for drug development professionals and researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Etilefrine Hydrochloride: A Technical Guide for Cardiovascular Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the cardiovascular applications of Etilefrine hydrochloride in a research context. It details its mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and explores its utility in various research models.

Introduction

Etilefrine hydrochloride is a synthetic, direct-acting sympathomimetic amine primarily classified as an antihypotensive agent.[1][2] Marketed under trade names such as Effortil, it is clinically used to manage various forms of hypotension, most notably orthostatic hypotension.[2][3] Its pharmacological profile as a mixed adrenergic agonist makes it a valuable tool in cardiovascular research for investigating autonomic nervous system function, hemodynamic regulation, and the physiological responses to hypotension. This guide synthesizes key data and methodologies to support its application in preclinical and clinical research settings.

Mechanism of Action

Etilefrine hydrochloride exerts its cardiovascular effects by directly stimulating multiple adrenergic receptors.[3][4] Its primary activity is as an agonist for α1 and β1 adrenergic receptors, with some activity at β2 receptors as well.[1][4][5] This dual mechanism is fundamental to its therapeutic and research applications.

-

α1-Adrenergic Receptor Stimulation: Activation of α1-receptors, located on vascular smooth muscle cells, triggers a signaling cascade that leads to vasoconstriction.[1][6][7] This action increases total peripheral resistance, a key factor in elevating systemic blood pressure.[1][7]

-

β1-Adrenergic Receptor Stimulation: Stimulation of β1-receptors, predominantly found in the heart, results in positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[1][6][7] This enhances cardiac output, further contributing to the restoration of blood pressure.[1][3]

-

Molecular Signaling: Beyond receptor activation, research has indicated that Etilefrine may also modulate the AMPK/Akt pathway, suggesting a more complex intracellular mechanism of action that could be a subject for further investigation.[6][7]

The combined effects on both the vasculature and the heart provide a comprehensive mechanism for counteracting hypotension.[1]

Quantitative Pharmacodynamic Effects

Studies in both human subjects and animal models have quantified the hemodynamic effects of Etilefrine. Intravenous administration in healthy individuals leads to increases in heart rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure.[8] The effect on peripheral vascular resistance is notably dose-dependent, with resistance decreasing at lower infusion rates and increasing at higher doses.[8]

Table 1: Hemodynamic Effects in Animal Models

| Animal Model | Dose / Route | Key Quantitative Findings | Reference |

| Anesthetized Mongrel Dogs | 0.1 mg/kg / IV | Significant increase in blood pressure and heart rate. | [6][7] |

| New Zealand White Rabbits | 50 µg/kg / IV | Increased cardiac output, right heart filling pressure, and blood pressure; reduced total peripheral resistance. | [6] |

| New Zealand White Rabbits | 200 µg/kg / IV | Increased cardiac output, right heart filling pressure, and blood pressure; increased total peripheral resistance. | [6] |

| Anesthetized Dogs (Induced Hypotension) | 0.1 mg/kg / IV | Increased blood pressure and heart rate, but did not attenuate the tilt-induced drop in blood pressure. Tended to increase cardiac output. | [9] |

| Pregnant Ewes (Induced Hypotension) | 5 mg / IV | Restored maternal blood pressure and uterine blood flow. | [10] |

Experimental Protocols and Research Models

Etilefrine is utilized in a variety of research models to study cardiovascular physiology and pharmacology.

Research Models

-

Models of Hypotension: Etilefrine is frequently used as a therapeutic agent in animal models of induced hypotension, such as that caused by epidural anesthesia or ganglionic blockade, to study its restorative effects on maternal and fetal hemodynamics.[9][10]

-

Autonomic Dysfunction Models: It is a tool for investigating orthostatic hypotension in both clinical settings and animal models, allowing for the study of autonomic reflexes and the efficacy of sympathomimetic treatments.[9][11]

-

Isolated Tissue Preparations: Ex vivo studies using isolated arteries, such as the central artery of the rabbit ear, have been employed to dissect the direct vasoconstrictor effects of Etilefrine and to differentiate between its direct and indirect (norepinephrine-releasing) sympathomimetic actions.[12]

-

Cell Culture Systems: In vitro studies using cell lines (e.g., PC-3, 293T) can elucidate the molecular signaling pathways, such as AMPK activation, that are modulated by Etilefrine.[6][7]

Example Protocol: In Vivo Hemodynamic Assessment in an Anesthetized Canine Model

This protocol is a synthesized example based on methodologies described in the literature for assessing the acute cardiovascular effects of Etilefrine.[6][9]

1. Animal Preparation:

- Adult mongrel dogs of either sex are fasted overnight with free access to water.

- Anesthesia is induced and maintained using an appropriate agent (e.g., sodium pentobarbital). The animal is intubated and ventilated.

- A femoral artery is cannulated for continuous monitoring of arterial blood pressure using a pressure transducer.

- A femoral vein is cannulated for the intravenous administration of Etilefrine hydrochloride.

- ECG leads are placed to monitor heart rate and rhythm.

- For cardiac output measurement, a thermodilution catheter may be inserted via the jugular vein into the pulmonary artery.

2. Baseline Data Acquisition:

- Allow the animal to stabilize for at least 30 minutes after surgical preparation.

- Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO) for a 15-minute period.

3. Drug Administration:

- Prepare a solution of Etilefrine hydrochloride in sterile saline.

- Administer a single bolus dose of Etilefrine (e.g., 0.1 mg/kg) intravenously.[9]

4. Post-Administration Monitoring:

- Continuously record MAP, HR, and CO for at least 60 minutes following administration.

- Record data at specific time points (e.g., 1, 5, 15, 30, and 60 minutes post-injection) to capture peak effects and duration of action.

5. Data Analysis:

- Calculate the change from baseline for all measured parameters at each time point.

- Statistical analysis (e.g., paired t-test or ANOVA with repeated measures) is used to determine the significance of the observed changes.

A[label="1. Animal Preparation\n(e.g., Anesthetized Dog)\n- Anesthesia\n- Cannulation (Artery/Vein)\n- Instrumentation for BP, HR, CO", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="2. Stabilization & Baseline Measurement\n- 30 min stabilization period\n- Record pre-dose BP, HR, CO", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="3. Drug Administration\n- Intravenous bolus injection\n- Etilefrine HCl (e.g., 0.1 mg/kg)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

D [label="4. Post-Infusion Monitoring\n- Continuous recording for 60+ min\n- Data capture at T=1, 5, 15, 30, 60 min", fillcolor="#34A853", fontcolor="#FFFFFF"];

E [label="5. Data Analysis\n- Calculate Δ from baseline\n- Statistical comparison\n- Report findings", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B;

B -> C;

C -> D;

D -> E;

}

Summary of Research Applications

Etilefrine hydrochloride serves as a critical agent in several domains of cardiovascular research:

-

Reference Vasopressor: It is a standard compound for studying the treatment of orthostatic and drug-induced hypotension.[3][10][11]

-

Autonomic Function Testing: Its predictable effects on blood pressure and heart rate make it useful in clinical and preclinical tests of autonomic nervous system integrity.[13]

-

Comparative Pharmacology: Etilefrine is often used in comparative studies to evaluate the hemodynamic profiles of novel vasopressor agents or other existing drugs like midodrine and dihydroergotamine.[9][14]

-

Cardiac Output Studies: Its potent β1-agonist activity allows for its use in models designed to investigate states of low cardiac output.[6][7]

-

Specialized Research Areas: Research has explored its effects on specific vascular beds, such as uterine blood flow, although results indicate potential for reduced perfusion which warrants caution in certain applications.[15]

Conclusion

Etilefrine hydrochloride is a well-characterized sympathomimetic agent with a dual α1- and β1-adrenergic agonist profile. This distinct mechanism of action makes it an indispensable tool for cardiovascular research, particularly in the study of hypotension, autonomic regulation, and cardiac function. The availability of quantitative data from established animal models and detailed experimental protocols provides a solid foundation for its continued use in drug development and physiological investigation. Future research may further clarify its intracellular signaling pathways and expand its application in novel therapeutic contexts.

References

- 1. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]

- 2. Etilefrine - Wikipedia [en.wikipedia.org]

- 3. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]

- 4. mims.com [mims.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of dihydroergotamine and etilefrine on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of cafedrine/theodrenaline, etilefrine and ephedrine on uterine blood flow during epidural-induced hypotension in pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Etilefrine in the treatment of levodopa-induced orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vascular effects of etilefrine. Further studies to substantiate the predominant indirect sympathomimetic action of this agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. [Comparison of the effects of etilefrin and dihydroergotamine in management of the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Etilefrine and amezinium reduce uterine blood flow of pregnant guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Etilefrine as a Sympathomimetic Amine for Hypotension: A Technical Guide

Abstract: This technical guide provides an in-depth overview of (R)-Etilefrine, the pharmacologically active enantiomer of the sympathomimetic amine etilefrine, for its application in the management of hypotension. Etilefrine functions as a direct-acting agonist primarily at α1- and β1-adrenergic receptors, leading to increased peripheral vascular resistance and enhanced cardiac output, respectively. This document details the mechanism of action, stereoselectivity, pharmacokinetic and pharmacodynamic properties, and the underlying signaling pathways of etilefrine. While clinically used as a racemic mixture, this guide focuses on the (R)-enantiomer as the active component (eutomer). Detailed experimental protocols for preclinical evaluation and quantitative data are presented to support researchers, scientists, and drug development professionals in the field of cardiovascular pharmacology.

Introduction to Hypotension and Sympathomimetic Therapy

Hypotension, or abnormally low blood pressure, can lead to insufficient blood flow to vital organs, resulting in symptoms such as dizziness, syncope, and in severe cases, shock. It is a clinical manifestation of various underlying conditions, including orthostatic hypotension, which is characterized by a significant drop in blood pressure upon standing.

Sympathomimetic amines are a class of drugs that mimic the effects of endogenous catecholamines like epinephrine and norepinephrine.[1][2] They are a cornerstone in the management of hypotensive states by stimulating the sympathetic nervous system, primarily through interaction with adrenergic receptors.[3] Etilefrine is a synthetic sympathomimetic agent used clinically to treat orthostatic hypotension and other forms of hypotension.[3]

Pharmacology of (R)-Etilefrine

Mechanism of Action

Etilefrine exerts its therapeutic effects by directly stimulating both α- and β-adrenergic receptors.[1][3] The primary targets responsible for its pressor activity are the α1- and β1-adrenergic receptors.[1][2][3]

-

α1-Adrenergic Receptor Agonism: Activation of α1-receptors, located on vascular smooth muscle cells, triggers a signaling cascade that results in vasoconstriction.[1][2] This narrowing of blood vessels increases total peripheral resistance, which is a key determinant of blood pressure, thereby elevating both systolic and diastolic pressures.[1]

-

β1-Adrenergic Receptor Agonism: Stimulation of β1-receptors, predominantly found in cardiac tissue, leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[2][4] This results in an augmented cardiac output, further contributing to the rise in blood pressure.[2]

In vitro studies have indicated that etilefrine possesses a significantly higher affinity for β1-receptors compared to β2-adrenoceptors.

Stereoselectivity

Like many phenylethanolamines, etilefrine possesses a chiral center at the β-hydroxyl carbon. Commercially, it is available as a racemic mixture of its (R)- and (S)-enantiomers. Adrenergic receptors typically exhibit a high degree of stereoselectivity. Based on the Easson-Stedman hypothesis for phenethylamine agonists, the (R)-enantiomer is the eutomer, meaning it is the enantiomer responsible for the desired pharmacological activity, exhibiting significantly higher affinity and potency at the receptor targets.[5] The (S)-enantiomer, or distomer, is considered to be much less active.[6][7] While this guide focuses on the (R)-Etilefrine as the active moiety, it is important to note that most publicly available clinical and preclinical data are derived from studies using the racemic mixture.

Signaling Pathways

(R)-Etilefrine initiates two primary G-protein coupled receptor (GPCR) signaling cascades upon binding to its target receptors.

α1-Adrenergic Receptor Pathway

Activation of the α1-adrenergic receptor by (R)-Etilefrine leads to the coupling and activation of the Gq family of G-proteins. This initiates the phospholipase C pathway, culminating in an increase in intracellular calcium concentration and smooth muscle contraction.

β1-Adrenergic Receptor Pathway

In cardiac myocytes, (R)-Etilefrine binds to β1-adrenergic receptors, which are coupled to the Gs family of G-proteins. This activates the adenylyl cyclase pathway, leading to increased cyclic AMP (cAMP) levels, activation of Protein Kinase A (PKA), and ultimately enhanced cardiac function.[4]

Pharmacokinetic and Pharmacodynamic Profile

The clinical effects of etilefrine are governed by its absorption, distribution, metabolism, and excretion (ADME) properties. The data presented below are for the racemic mixture of etilefrine.

Table 1: Pharmacokinetic Properties of (Racemic) Etilefrine

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability (Oral) | ~50% | [3] |

| Protein Binding | 23% | [3] |

| Metabolism | Extensive first-pass conjugation | [3] |

| Elimination Half-life | ~2.5 hours | [3] |

| Excretion | ~80% in urine (as conjugates and unchanged drug) |[3] |

The pharmacodynamic effects of intravenous etilefrine include an increase in heart rate, cardiac output, stroke volume, and mean arterial pressure. At lower infusion doses, peripheral vascular resistance tends to fall, but it increases at higher doses, indicating a dose-dependent interplay between its β1- and α1-adrenergic actions.

Quantitative Receptor Interaction Data

Table 2: Adrenergic Receptor Interaction Profile of (Racemic) Etilefrine

| Receptor Subtype | Interaction Type | Primary Effect | Reference(s) |

|---|---|---|---|

| α1-Adrenergic | Agonist | Vasoconstriction | [1][2][3] |

| β1-Adrenergic | Agonist | Increased heart rate & contractility | [1][2][3] |

| β2-Adrenergic | Weak Agonist | Minimal clinical effect |[3] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key preclinical experiments used to characterize sympathomimetic amines like (R)-Etilefrine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay, a fundamental experiment for determining the binding affinity of a compound.

Protocol: Competitive Radioligand Binding Assay for α1-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of (R)-Etilefrine for the α1-adrenergic receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human α1A-adrenergic receptor.

-

Radioligand: [³H]-Prazosin (a selective α1-antagonist).

-

Non-specific binding control: Unlabeled phentolamine (10 µM).

-

Test compound: (R)-Etilefrine hydrochloride, serially diluted.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

-

96-well plates, scintillation vials, scintillation fluid, cell harvester, and scintillation counter.

Methodology:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor ((R)-Etilefrine).

-

Reagent Addition:

-

Add 50 µL of binding buffer to "total binding" wells.

-

Add 50 µL of 10 µM phentolamine to "non-specific binding" wells.

-

Add 50 µL of each serial dilution of (R)-Etilefrine to the respective competitor wells.

-

Add 50 µL of [³H]-Prazosin (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (containing ~20 µg protein) to all wells. The final assay volume is 200 µL.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

Separation: Terminate the assay by rapid vacuum filtration through the pre-soaked GF/B filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of (R)-Etilefrine.

-

Fit the data to a one-site sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of (R)-Etilefrine that inhibits 50% of specific [³H]-Prazosin binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vivo Assessment in a Rat Model of Hypotension

Objective: To evaluate the efficacy of (R)-Etilefrine in reversing hypotension in an anesthetized rat model.

Materials:

-

Male Sprague-Dawley rats (250-300g).

-

Anesthetic: Urethane (1.2 g/kg, intraperitoneal injection) or similar.

-

(R)-Etilefrine hydrochloride, dissolved in sterile saline.

-

Catheters (e.g., PE-50 tubing) for cannulation of the carotid artery and jugular vein.

-

Blood pressure transducer and data acquisition system.

-

Heparinized saline (10 IU/mL).

Methodology:

-

Animal Preparation: Anesthetize the rat via intraperitoneal injection of urethane. Ensure a stable plane of anesthesia is achieved, confirmed by the absence of a pedal withdrawal reflex.

-

Surgical Cannulation:

-

Place the rat in a supine position. Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

-

Cannulate the left carotid artery with a PE-50 catheter filled with heparinized saline. Connect this catheter to a pressure transducer to continuously monitor arterial blood pressure and heart rate.

-

Cannulate the right jugular vein with a separate PE-50 catheter for intravenous drug administration.

-

-

Stabilization: Allow the animal to stabilize for at least 20 minutes following surgery until a steady baseline blood pressure is recorded.

-

Induction of Hypotension (Optional): If a specific model of hypotension is required, it can be induced at this stage (e.g., controlled hemorrhage or administration of a vasodilator like sodium nitroprusside). For a normotensive model, proceed directly to drug administration.

-

Drug Administration:

-

Administer a bolus intravenous injection of the vehicle (sterile saline) via the jugular vein catheter and record any changes in blood pressure and heart rate for 10 minutes.

-

Administer increasing doses of (R)-Etilefrine (e.g., 1, 3, 10, 30 µg/kg) as intravenous boluses. Allow sufficient time between doses for the blood pressure to return to a stable level.

-

-

Data Recording: Continuously record the mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate throughout the experiment.

-

Data Analysis:

-

Calculate the baseline MAP before each drug administration.

-

Determine the peak change in MAP from baseline for each dose of (R)-Etilefrine.

-

Construct a dose-response curve by plotting the change in MAP against the log dose of (R)-Etilefrine to determine its pressor potency (e.g., ED₅₀).

-

Conclusion

(R)-Etilefrine is a direct-acting sympathomimetic amine that effectively elevates blood pressure through a dual mechanism involving α1-adrenergic receptor-mediated vasoconstriction and β1-adrenergic receptor-mediated increases in cardiac output. As the active eutomer, its pharmacology provides a clear rationale for the clinical use of racemic etilefrine in treating hypotension. This guide has outlined its mechanism of action, underlying signaling pathways, and key pharmacokinetic parameters. The provided experimental protocols offer a framework for further preclinical investigation into (R)-Etilefrine and other novel sympathomimetic agents, facilitating continued research and development in cardiovascular therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structure-Function of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eudysmic ratio - Wikipedia [en.wikipedia.org]

- 7. Enantiopure drug - Wikipedia [en.wikipedia.org]

(R)-Etilefrine: A Deep Dive into its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

(R)-Etilefrine, the biologically active enantiomer of the sympathomimetic amine etilefrine, plays a crucial role in the management of hypotensive states. A comprehensive understanding of its pharmacokinetic profile and bioavailability is paramount for optimizing therapeutic strategies and ensuring patient safety. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion of (R)-etilefrine, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Pharmacokinetic Profile of Etilefrine

Etilefrine is administered as a racemic mixture, and its overall pharmacokinetic properties have been characterized in several studies. Following oral administration, etilefrine is rapidly and completely absorbed from the gastrointestinal tract.[1] However, it undergoes significant first-pass metabolism, primarily through conjugation in the liver and gut wall, which reduces its oral bioavailability to approximately 50-55%.[1][2] The peak plasma concentrations are typically reached within 30 minutes of oral intake.[2]

The elimination half-life of etilefrine is approximately 2.5 hours.[2] The drug is primarily excreted in the urine, with about 80% of the administered dose being eliminated within 24 hours.[1][2] The proportion of unchanged etilefrine and its conjugates in the urine varies depending on the route of administration. After oral administration, about 7% is excreted as unchanged drug and 73% as conjugates, whereas intravenous administration results in 28% unchanged drug and 44% conjugates in the urine.[2] The major metabolic pathway is the formation of a phenolic sulphate conjugate.[1] A minor metabolic route involves the formation of hydroxymandelic acid.[1][2]

While these data provide a general overview of etilefrine's pharmacokinetics, specific data for the individual enantiomers are limited in publicly available literature. The differential interaction of (R)- and (S)-etilefrine with metabolizing enzymes and transporters could lead to stereoselective pharmacokinetics, a critical consideration in drug development.

Table 1: Pharmacokinetic Parameters of Racemic Etilefrine

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~50-55% | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | [2] |

| Elimination Half-life (t½) | ~2.5 hours | [2] |

| Volume of Distribution (Vd) | 160 L | [1] |

| Protein Binding | 23% | [2] |

| Primary Route of Excretion | Renal | [1][2] |

| Major Metabolite | Phenolic Sulphate Conjugate | [1] |

Experimental Protocols

The determination of the pharmacokinetic parameters of etilefrine and its enantiomers requires robust and validated analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques employed for the quantification of etilefrine in biological matrices such as plasma and urine.

Experimental Workflow for Pharmacokinetic Analysis

Experimental workflow for pharmacokinetic analysis of etilefrine.

A typical experimental protocol for the analysis of etilefrine enantiomers in plasma would involve the following steps:

-

Sample Collection: Timed blood samples are collected from subjects following administration of (R,S)-etilefrine.

-

Plasma Separation: Blood samples are centrifuged to separate plasma.

-

Protein Precipitation: A protein precipitating agent, such as acetonitrile, is added to the plasma samples to remove proteins that can interfere with the analysis.

-

Extraction: The supernatant is then subjected to either liquid-liquid extraction or solid-phase extraction to isolate the drug and its metabolites from other plasma components.

-

Chiral Separation and Quantification: The extracted sample is injected into a chiral HPLC system equipped with a suitable chiral stationary phase (e.g., a cyclodextrin-based column) to separate the (R)- and (S)-enantiomers.[3][4][5] Detection is typically achieved using mass spectrometry (LC-MS/MS) for high sensitivity and selectivity. Alternatively, gas chromatography with a chiral column followed by mass spectrometric detection (GC-MS) can be employed.[6]

-

Data Analysis: The concentration of each enantiomer in the plasma samples at different time points is determined. These data are then used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

Signaling Pathways of (R)-Etilefrine

(R)-Etilefrine exerts its pharmacological effects by acting as an agonist at adrenergic receptors, primarily α1 and β1 receptors.[2][7][8]

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors by (R)-etilefrine in vascular smooth muscle leads to vasoconstriction and an increase in blood pressure. This signaling cascade is initiated by the coupling of the receptor to a Gq protein.

References

- 1. The physiological disposition of etilefrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etilefrine - Wikipedia [en.wikipedia.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. shimadzu.com [shimadzu.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of stilifrine | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]

(R)-Etilefrine: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core solubility and stability characteristics of (R)-Etilefrine, a sympathomimetic amine used in the management of hypotension. The information presented herein is intended to support research, development, and formulation activities.

Introduction